3-[Methyl(piperidin-4-yl)amino]propan-1-ol
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Overview
Description
“3-[Methyl(piperidin-4-yl)amino]propan-1-ol”, also known as MPAP, is a novel psychoactive substance that has been researched for its potential therapeutic properties. It has a molecular weight of 172.27 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[methyl(4-piperidinyl)amino]-1-propanol . The InChI code for this compound is 1S/C9H20N2O/c1-11(7-2-8-12)9-3-5-10-6-4-9/h9-10,12H,2-8H2,1H3 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- 3-[Methyl(piperidin-4-yl)amino]propan-1-ol and its derivatives are used in chemical synthesis. For instance, metabolites of the muscle relaxant tolperisone, such as 1-(4'-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-one, have been synthesized in both racemic and optically active forms, indicating the compound's relevance in medicinal chemistry (Bálint et al., 2002).
- This compound also plays a role in the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors), indicating its potential application in antidepressant drug development (Kumar et al., 2004).
Pharmacological Applications
- Piperidine derivatives, including this compound, have been explored for their pharmacological properties. They are used in the development of various drugs, including anticholinergics, anticonvulsants, and antivirals (Vardanyan, 2018).
- Additionally, certain derivatives have shown potential in the treatment of depression and addiction disorders, as seen in the characterization of PF-04455242, a κ-opioid receptor antagonist (Grimwood et al., 2011).
Structural and Molecular Studies
- Structural analyses and intermolecular interaction studies of this compound derivatives have been conducted to understand their chemical properties better. For example, studies on the geometry and intermolecular interactions of aminoalkanol derivatives have provided insights into their potential as anticonvulsant drugs (Żesławska et al., 2020).
Other Applications
- The compound and its derivatives have been used in synthesizing spermicidal and microbicidal agents, indicating their broader utility in medicinal applications (Pandey et al., 2012).
- In another application, derivatives of this compound have been synthesized for mapping acetylcholinesterase in the brain, demonstrating its utility in neurobiology and imaging studies (Choe et al., 2000).
Mechanism of Action
Target of Action
The primary target of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol is the Pim1 kinase . Pim1 is a serine/threonine kinase involved in cell survival and proliferation, making it a significant target in cancer research .
Mode of Action
This compound acts by inhibiting the phosphorylation of Pim1 at its optimal binding site . This inhibition disrupts the normal function of Pim1, leading to changes in cellular processes .
Biochemical Pathways
The compound’s action on Pim1 affects various biochemical pathways related to cell survival and proliferation . By inhibiting Pim1, the compound can induce cellular apoptosis, or programmed cell death . This can lead to a decrease in the growth of tumor cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis in human tumor cells . It also has a strong inhibitory effect on the kinase activity of Pim2, another member of the Pim kinase family .
Safety and Hazards
Properties
IUPAC Name |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(7-2-8-12)9-3-5-10-6-4-9/h9-10,12H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMGBDMEDZHITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793660-70-5 |
Source
|
Record name | 3-[methyl(piperidin-4-yl)amino]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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